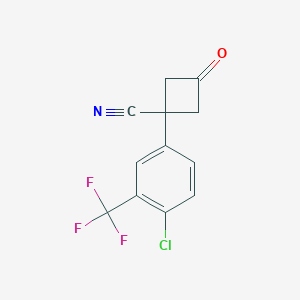
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-oxocyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and oxocyclobutane group attached to a phenyl ring
準備方法
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable cyclobutanone derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
科学的研究の応用
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of pain and inflammation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with opioid receptors or other pain-related pathways to exert its analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in its functional groups and reactivity.
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound has similar structural features but includes a thiourea group, leading to different chemical and biological properties
特性
分子式 |
C12H7ClF3NO |
|---|---|
分子量 |
273.64 g/mol |
IUPAC名 |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-2-1-7(3-9(10)12(14,15)16)11(6-17)4-8(18)5-11/h1-3H,4-5H2 |
InChIキー |
XDWGWAYCSMCOCE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


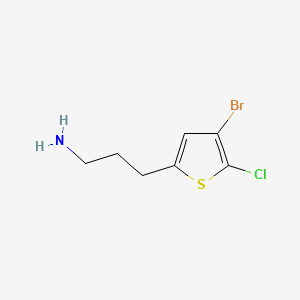
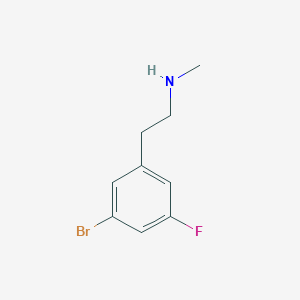
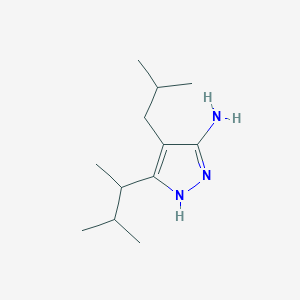
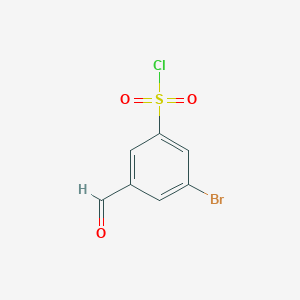
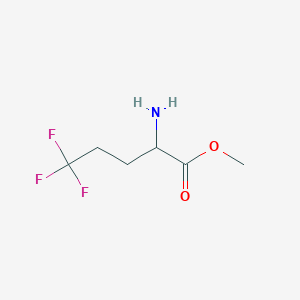
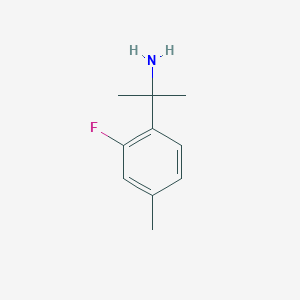
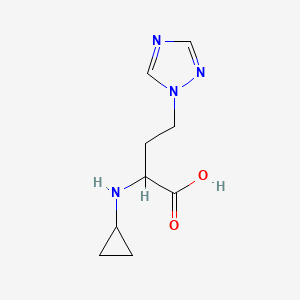
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
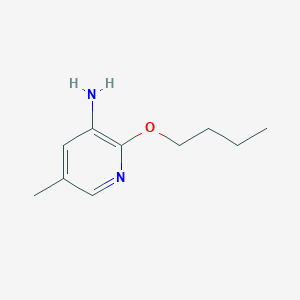
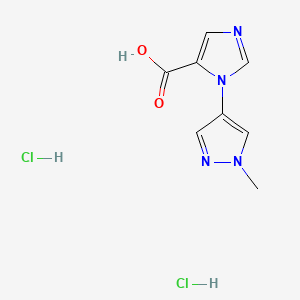
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
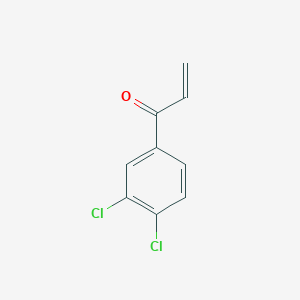
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
